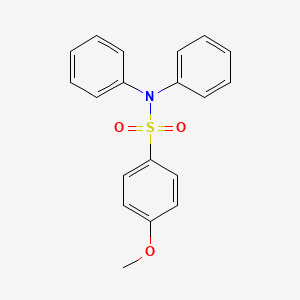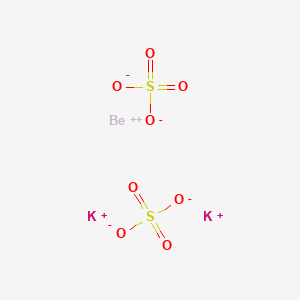
(E)-Cinnamyl 2-methylisocrotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Cinnamyl 2-methylisocrotonate is an organic compound with the molecular formula C13H16O2. It is an ester formed from cinnamyl alcohol and 2-methylisocrotonic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Cinnamyl 2-methylisocrotonate typically involves the esterification of cinnamyl alcohol with 2-methylisocrotonic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Cinnamyl 2-methylisocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Cinnamic acid derivatives.
Reduction: Cinnamyl alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-Cinnamyl 2-methylisocrotonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (E)-Cinnamyl 2-methylisocrotonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamic Acid: A precursor in the synthesis of (E)-Cinnamyl 2-methylisocrotonate, known for its antimicrobial properties.
Cinnamyl Alcohol: Another precursor, used in the synthesis of various esters and known for its pleasant fragrance.
2-Methylisocrotonic Acid: A key reactant in the synthesis, contributing to the unique properties of the final product.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84254-87-5 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
3-phenylprop-2-enyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C14H16O2/c1-3-12(2)14(15)16-11-7-10-13-8-5-4-6-9-13/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
KRNURAJANZKGQN-UHFFFAOYSA-N |
SMILES |
CC=C(C)C(=O)OCC=CC1=CC=CC=C1 |
Isomerische SMILES |
C/C=C(/C)\C(=O)OC/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
CC=C(C)C(=O)OCC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine](/img/structure/B1623432.png)





